Human Sigma-1 Receptor Selectivity: 300-Fold VAChT Preference vs. Benzovesamicol's Near-Equipotent Binding
When evaluated against human-sourced sigma-1 (σ1) receptors, (-)-FEOBV exhibits >300-fold stronger affinity for VAChT compared to σ1 receptors, a selectivity margin dramatically higher than previously estimated from rat receptor assays (10.7-fold). In contrast, benzovesamicol (BV), the closest structural analog and a commonly used alternative, displays VAChT affinity of 1.32 nM with σ1 selectivity factors ranging from 0.1 to 73 depending on the analog, indicating that BV and many of its derivatives fail to achieve meaningful discrimination between VAChT and sigma-1 sites [1]. The parent vesamicol itself shows approximately 1:1 VAChT/σ1 binding, making it entirely unsuitable for studies requiring cholinergic specificity [2]. This species-dependent selectivity difference—rat σ1 Ki = 209 ± 94 nM vs. approximately tenfold weaker human σ1 binding—means that (-)-FEOBV provides far cleaner cholinergic signal isolation in human tissue preparations than would be predicted from rodent screening data alone [3].
| Evidence Dimension | VAChT/σ1 selectivity ratio (human vs. rat receptors) |
|---|---|
| Target Compound Data | (-)-FEOBV: >300-fold VAChT selectivity over human σ1; rat σ1 Ki = 209 ± 94 nM, rat VAChT Ki = 19.6 ± 1.1 nM (selectivity 10.7-fold) |
| Comparator Or Baseline | Benzovesamicol (BV): VAChT Ki = 1.32 nM, σ1 selectivity factor 0.1–73 (variable); Vesamicol: σ1 selectivity ~1; (-)-FBVM: VAChT Ki = 0.9 ± 0.3 nM, σ1/VAChT selectivity not explicitly reported for human receptors |
| Quantified Difference | (-)-FEOBV human σ1 selectivity >300-fold vs. benzovesamicol selectivity <73-fold and vesamicol ~1-fold; human σ1 binding ~10-fold weaker than rat σ1 for (-)-FEOBV |
| Conditions | Competitive radioligand binding: [3H]vesamicol displacement for VAChT (rat PC12 cell membranes); [3H]pentazocine displacement for σ1 (human recombinant and rat cortical membranes); Barthel et al. 2015 rat data; Chausset et al. 2025 human data |
Why This Matters
Procurement of (-)-FEOBV rather than generic benzovesamicol ensures that in vitro binding experiments and autoradiography studies using human tissue will reflect genuine VAChT density without sigma-1 receptor confounds, a critical requirement for translational cholinergic biomarker development.
- [1] Chausset A, et al. Synthesis and in vitro evaluation of spirobenzovesamicols as potential 11C-PET tracer alternatives to [18F]FEOBV for vesicular acetylcholine transporter (VAChT) imaging. EJNMMI Radiopharm Chem. 2025;10:7. (Table 1 and Discussion: human σ1 re-evaluation data for (-)-FEOBV, selectivity >300-fold) View Source
- [2] Barthel C, et al. New systematically modified vesamicol analogs and their affinity and selectivity for the vesicular acetylcholine transporter – A critical examination of the lead structure. Eur J Med Chem. 2015;100:50-67. (Benzovesamicol VAChT Ki = 1.32 nM; selectivity factors 0.1–73 for σ1/σ2) View Source
- [3] BindingDB entry BDBM50329773: (-)-(2R,3R)-5-(2-fluoroethoxy)-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol (CHEMBL1271793). VAChT Ki = 20 nM (rat PC12), σ1 Ki = 209 nM (rat cortical membranes). View Source
